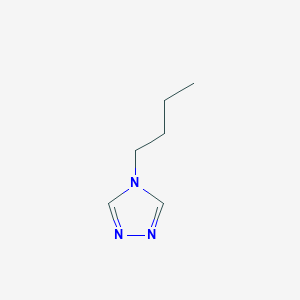







|
REACTION_CXSMILES
|
[C-:1]#[N:2].[CH2:3]([NH3+:7])[CH2:4][CH2:5][CH3:6].NN.[CH2:10]([NH2:14])CCC>>[CH2:3]([N:7]1[CH:10]=[N:14][N:2]=[CH:1]1)[CH2:4][CH2:5][CH3:6] |f:0.1|
|


|
Name
|
butylammonium cyanide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.C(CCC)[NH3+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N1C=NN=C1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 63% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |